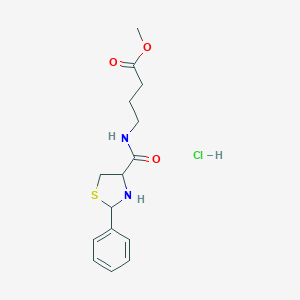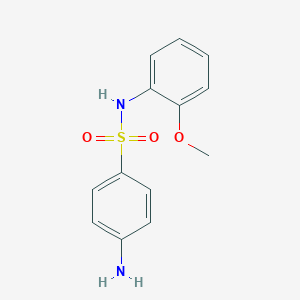![molecular formula C7H5NO2 B009972 フロン[2,3-C]ピリジン-3(2H)-オン CAS No. 106531-52-6](/img/structure/B9972.png)
フロン[2,3-C]ピリジン-3(2H)-オン
概要
説明
Furo[2,3-C]pyridin-3(2H)-one, also known as Furopyridone, is a heterocyclic compound belonging to the pyridinone class of compounds. It is a white crystalline solid that is soluble in water and alcohols, and is used in the synthesis of a variety of organic compounds. Furopyridone has been studied extensively for its scientific research applications, such as its mechanism of action, biochemical and physiological effects, and its advantages and limitations for laboratory experiments.
科学的研究の応用
グラム陽性菌の光力学的アブレーション
“フロン[2,3-C]ピリジン-3(2H)-オン”は、LIQ-TFと呼ばれるAIE活性光増感剤を構築するために使用されてきました . この光増感剤は、高い量子収率で近赤外発光を示し、高い1O2および˙OH生成効率を示します . それは、in vitroおよびin vivoでグラム陽性菌の特異的なイメージングと光力学的アブレーションに使用できます . これは、多剤耐性菌と戦うための大きな可能性を示しています .
抗がん剤
“フロン[2,3-C]ピリジン-3(2H)-オン”を含む、融合および置換されたピリミジン誘導体は、強力な抗がん剤として開発されてきました . この研究は、2,4-二置換-6-(5-置換ピリジン-2-アミノ)ピリド[3,4-d]ピリミジン誘導体が、有効なEGFR阻害剤および強力な抗がん剤となり得ることを明らかにしました .
有機エレクトロルミネッセンスダイオード(OLED)
“フロン[2,3-C]ピリジン-3(2H)-オン”は、高性能有機エレクトロルミネッセンスダイオードのための新規イリジウム錯体を構築するために使用されてきました . このアプリケーションは、“フロン[2,3-C]ピリジン-3(2H)-オン”がエレクトロニクスおよびディスプレイ技術の分野で持つ可能性を示しています .
Safety and Hazards
作用機序
Target of Action
Furo[2,3-C]pyridin-3(2H)-one, also known as LIQ-TF, is primarily targeted towards Gram-positive bacteria . The compound acts as a photosensitizer, which is a molecule that absorbs light and transfers that energy to other molecules .
Mode of Action
The compound LIQ-TF interacts with its targets through a process called photodynamic ablation . This involves the absorption of light energy by the photosensitizer, which then transfers this energy to oxygen molecules, generating reactive oxygen species (ROS) such as singlet oxygen (^1O2) and hydroxyl radicals (˙OH) . These ROS are highly reactive and can cause damage to cellular components, leading to the death of the bacteria .
Biochemical Pathways
The generation of ROS by LIQ-TF affects various biochemical pathways within the bacterial cells. ROS can damage proteins, lipids, and DNA, disrupting essential cellular processes and leading to cell death . The exact pathways affected can vary depending on the specific type of bacteria and the cellular components that are most susceptible to ROS damage.
Pharmacokinetics
The compound has been shown to be effective both in vitro and in vivo, suggesting that it has suitable bioavailability .
Result of Action
The result of LIQ-TF’s action is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound has shown great potential for combating multiple drug-resistant bacteria .
Action Environment
The action of LIQ-TF can be influenced by various environmental factors. For example, the presence of light is essential for the compound’s photosensitizing activity . Additionally, the compound’s efficacy and stability could potentially be affected by factors such as temperature, pH, and the presence of other substances in the environment.
生化学分析
Biochemical Properties
Furo[2,3-C]pyridin-3(2H)-one has been found to interact with various enzymes, proteins, and other biomolecules . For instance, it has been used as a photosensitizer for specific imaging and photodynamic ablation of Gram-positive bacteria . The compound shows near-infrared emission with high quantum yield, and high singlet oxygen (^1O2) and hydroxyl radical (˙OH) generation efficiency .
Cellular Effects
Furo[2,3-C]pyridin-3(2H)-one has shown significant effects on various types of cells and cellular processes . It has been used for specific imaging and photodynamic ablation of Gram-positive bacteria in vitro and in vivo, showing great potential for combating multiple drug-resistant bacteria .
Molecular Mechanism
The molecular mechanism of Furo[2,3-C]pyridin-3(2H)-one involves its high ^1O2 and ˙OH generation efficiency, which can be used for specific imaging and photodynamic ablation of bacteria . This suggests that Furo[2,3-C]pyridin-3(2H)-one may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Its high ^1O2 and ˙OH generation efficiency suggests that it could have long-term effects on cellular function observed in in vitro or in vivo studies .
特性
IUPAC Name |
furo[2,3-c]pyridin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5NO2/c9-6-4-10-7-3-8-2-1-5(6)7/h1-3H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHRZFVYHKRMYLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(O1)C=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40557280 | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
106531-52-6 | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=106531-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Furo[2,3-c]pyridin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40557280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main focus of the research paper and how is Furo[2,3-C]pyridin-3(2H)-one involved?
A1: The research paper focuses on describing a novel and simplified method for synthesizing furo[2,3-c]pyridine and its methyl derivatives []. Furo[2,3-C]pyridin-3(2H)-one (5a in the paper) is a key intermediate compound in this synthesis. The researchers detail the steps involved in producing 5a from commercially available starting materials, highlighting the efficiency and versatility of their method [].
Q2: Can you provide the molecular formula and weight of Furo[2,3-C]pyridin-3(2H)-one based on the information in the research?
A2: While the paper doesn't explicitly state the molecular formula and weight of Furo[2,3-C]pyridin-3(2H)-one, it can be deduced from its structure shown in the synthesis scheme. The molecular formula is C7H5NO2, and its molecular weight is 135.12 g/mol.
Q3: Does the research discuss potential applications or biological activity of Furo[2,3-C]pyridin-3(2H)-one?
A3: The research primarily focuses on the synthetic methodology for producing Furo[2,3-C]pyridin-3(2H)-one and its derivatives. It does not delve into potential applications, biological activity, or characterization beyond what is necessary for the synthesis description []. This suggests further research is needed to explore these aspects of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
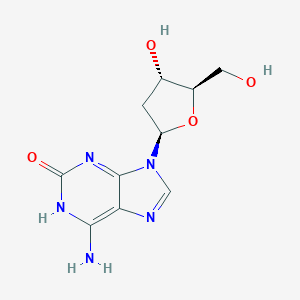

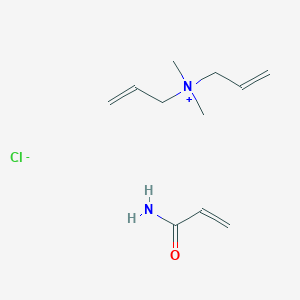


![methyl (2S)-2-[[2-[[(2R)-2-(decanoylamino)-3-(2-methoxy-2-oxoethyl)sulfanylpropanoyl]amino]acetyl]amino]-3-methylbutanoate](/img/structure/B9900.png)

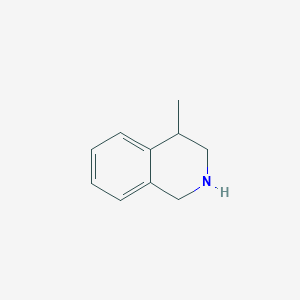
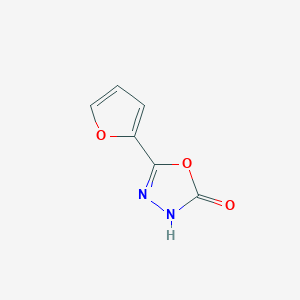
![Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-4,6-dinitrophenyl)azo]-4-methoxyphenyl]-](/img/structure/B9909.png)
